Vinca

Beschreibung

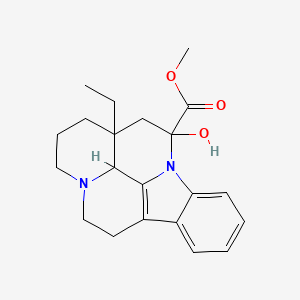

Epivincamine is a natural product found in Vinca minor and Tabernaemontana muricata with data available.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6835-99-0 |

|---|---|

Molekularformel |

C21H26N2O3 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |

InChI-Schlüssel |

RXPRRQLKFXBCSJ-HLAWJBBLSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

Isomerische SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |

Kanonische SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

Andere CAS-Nummern |

18374-18-0 1617-90-9 |

Synonyme |

Cerebroxine Devincan Pervincamine Vincamine Vincapront Vincimax |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vinca Alkaloids on Microtubule Dynamics

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vinca alkaloids are a cornerstone of cancer chemotherapy, exerting their potent anti-neoplastic effects by targeting tubulin and disrupting microtubule dynamics. This technical guide provides a detailed examination of their molecular mechanism of action, from their specific binding interactions with tubulin to the resultant cellular consequences. It summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and presents visual diagrams of the core pathways and workflows to offer a comprehensive resource for professionals in oncology and drug development.

Core Mechanism of Action

The principal cytotoxic effects of this compound alkaloids stem from their interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] This interaction disrupts the highly dynamic nature of microtubule polymers, which is essential for numerous cellular functions, most critically for the formation and function of the mitotic spindle during cell division.[3][4]

Binding to Tubulin

This compound alkaloids bind to specific sites on the β-tubulin subunit, near the interface with the α-tubulin subunit within the heterodimer.[5][6] This binding site, often referred to as the "this compound domain," is distinct from the binding sites of other microtubule-targeting agents like taxanes, colchicine, and laulimalide.[1][7] The binding of this compound alkaloids to tubulin dimers prevents their proper assembly into microtubules.[3][8][9] While the catharanthine moiety of the alkaloid is primarily responsible for the interaction, the vindoline portion acts as an anchor, securing the molecule in place.[10]

Disruption of Microtubule Dynamics

The interaction of this compound alkaloids with tubulin disrupts microtubule dynamics in a concentration-dependent manner.

-

At Low Concentrations (Nanomolar Range): The primary effect is the suppression of microtubule dynamic instability.[1][11] this compound alkaloids effectively "poison" the microtubule ends, inhibiting both the growth (polymerization) and shortening (depolymerization) phases.[11] This kinetic suppression occurs with little to no change in the total microtubule polymer mass and is sufficient to disrupt the delicate balance required for mitotic spindle function.[11]

-

At High Concentrations (Micromolar Range): At higher, often clinically irrelevant concentrations, this compound alkaloids induce the depolymerization of microtubules.[12] They promote the self-association of tubulin into paracrystalline spiral aggregates, effectively sequestering tubulin dimers and preventing them from being incorporated into microtubules.[1][13][14]

Cellular Consequences: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics in the mitotic spindle is the critical event leading to the anticancer effects of this compound alkaloids.[1][2][8] By suppressing the dynamic behavior of spindle microtubules, the drugs prevent the proper alignment of chromosomes at the metaphase plate.[15] This failure activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M-phase (metaphase).[4][8][9][16] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][16]

Quantitative Data on this compound Alkaloid-Tubulin Interactions

The binding affinities and effective concentrations of different this compound alkaloids vary, which correlates with their clinical potency and dosing.[14]

Table 1: Comparative Binding Affinities of this compound Alkaloids to Tubulin

| This compound Alkaloid | Relative Overall Affinity (K1K2) | Affinity for Tubulin Heterodimers (K1) | Notes |

| Vincristine | Highest | Identical to others | Differences in overall affinity are due to higher affinity for liganded heterodimers in spiral polymers (K2).[14] |

| Vinblastine | Intermediate | Identical to others | Serves as a classic benchmark for this compound alkaloid-tubulin interaction studies.[14] |

| Vinorelbine | Lowest | Identical to others | The lower overall affinity correlates with the higher clinical doses used compared to vincristine.[14] |

| Catharanthine | Binding Constant (Ka) ≈ 2.8 x 10³ M⁻¹ | - | Represents the key binding moiety of the larger this compound alkaloid structure.[10] |

Table 2: Effective Concentrations of this compound Alkaloids for Cellular and Biochemical Effects

| This compound Alkaloid | Effect | Concentration | Cell/System |

| Vinblastine | 50% Inhibition of Tubulin Polymerization (IC50) | 0.43 µM | Porcine Brain Tubulin |

| Vinblastine | Blockade of Endothelial Proliferation | 0.1 - 1.0 pM | In vitro angiogenesis model |

| Fungal Vinblastine | 50% Inhibition of Cell Proliferation (IC50) | 8.55 µg/mL | MCF-7 Breast Cancer Cells |

| This compound Alkaloids | Induction of Antimicrotubule Effects | Nanomolar (nM) range | General cellular systems |

| Vincristine | Metaphase Arrest | Correlates with antiproliferative concentration | HeLa Cells[11][15] |

Key Experimental Methodologies

Studying the interaction between this compound alkaloids and microtubules involves a range of in vitro and in vivo techniques.[17][18]

In Vitro Tubulin Polymerization Assay

This is a fundamental assay to directly measure the effect of a compound on microtubule formation.

-

Principle: Microtubule polymerization scatters light. The increase in turbidity (measured as absorbance, typically at 340 nm) is proportional to the mass of the microtubule polymer.[19] Inhibitors of polymerization, like this compound alkaloids, will reduce the rate and extent of this absorbance increase.

-

Detailed Protocol:

-

Reagents: Purified tubulin protein (>99% pure), GTP solution (100 mM), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and the test compound (this compound alkaloid) at various concentrations.

-

Preparation: Place a 96-well, half-area plate on ice. Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.

-

Reaction Setup: To each well, add the appropriate volume of buffer, test compound, and tubulin. Keep on ice.

-

Initiation: To start the reaction, add GTP to a final concentration of 1 mM and immediately place the plate into a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance versus time. The initial rate of polymerization (Vmax) and the final plateau of absorbance can be compared between control and drug-treated samples to quantify the inhibitory effect.[19]

-

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of a drug's effect on the microtubule cytoskeleton within intact cells.

-

Principle: Cells are treated with the drug, fixed to preserve their structure, and then permeabilized. A primary antibody specific to tubulin is introduced, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope.

-

Detailed Protocol:

-

Cell Culture: Plate adherent cells (e.g., HeLa) onto glass coverslips in a petri dish and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of a this compound alkaloid (and a vehicle control) for a specified time (e.g., 18-24 hours).

-

Fixation: Aspirate the media and wash the cells with pre-warmed PBS. Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS. Permeabilize with 0.15% Triton X-100 in PBS for 5 minutes.

-

Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

-

Antibody Staining: Incubate with a primary anti-β-tubulin antibody (diluted in 1% BSA) for 1 hour. Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Mounting & Visualization: Wash three times with PBS. Mount the coverslip onto a microscope slide with a mounting medium containing DAPI (to stain the nucleus/chromosomes). Image the cells using a confocal or widefield fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of drug-induced cell cycle arrest.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, generating a histogram that shows the distribution of G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phase cells.

-

Detailed Protocol:

-

Cell Treatment: Culture cells in suspension or adherent plates and treat with the this compound alkaloid for a duration equivalent to one or more cell cycles (e.g., 24 hours).

-

Harvesting: Harvest cells (by trypsinization if adherent) and pellet by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The resulting data is used to generate a histogram, and software is used to quantify the percentage of cells in the G2/M peak, which will be significantly increased in response to this compound alkaloids.[20]

-

Visualizations of Mechanisms and Workflows

Core Mechanism of this compound Alkaloid Action

Caption: Core mechanism of this compound alkaloid-induced apoptosis.

Experimental Workflow for Cellular Analysis

Caption: Workflow for analyzing cellular effects of this compound alkaloids.

Principle of the In Vitro Tubulin Polymerization Assay

Caption: Principle of the light-scattering tubulin polymerization assay.

References

- 1. The this compound Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. Mitotic spindle poisons | Pharmacology Education Project [pharmacologyeducation.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The binding of this compound domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 10. Mechanism of interaction of this compound alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of inhibition of cell proliferation by this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. droracle.ai [droracle.ai]

- 16. This compound Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Methods for Studying this compound Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. ashpublications.org [ashpublications.org]

Phytochemical Analysis of Vinca Plant Extracts: A Technical Guide

Introduction

The genus Vinca, belonging to the Apocynaceae family, encompasses several species, most notably Catharanthus roseus (previously this compound rosea) and this compound minor. These plants are renowned for their rich and complex phytochemical profile, containing over 130 different bioactive compounds.[1][2] The most significant of these are the terpenoid indole alkaloids (TIAs), which have profound medicinal applications.[3] Specifically, the dimeric alkaloids vincristine and vinblastine, isolated from C. roseus, were among the first plant-derived anticancer agents to be used clinically and remain crucial in modern chemotherapy.[1][4] Other compounds, such as vincamine from V. minor, are recognized for their pharmacological effects, including neuroprotective and vasodilatory properties.[5][6]

This technical guide provides a comprehensive overview of the methods for the extraction, identification, and quantification of key phytochemicals from this compound plant extracts. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Phytochemical Profile of this compound Species

This compound plants synthesize a wide array of secondary metabolites. While alkaloids are the most studied, other classes of compounds like phenolics and terpenoids also contribute to the plant's overall bioactivity.[1][7]

-

Alkaloids: This is the most prominent class, with more than 130 identified TIAs.[2] They are nitrogenous compounds responsible for the primary therapeutic effects.[6] Key alkaloids include:

-

Phenolic Compounds: These compounds, including flavonoids and phenolic acids, are known for their antioxidant properties.[1][7] Identified compounds include quercetin, kaempferol, and chlorogenic acid.[1][7]

-

Terpenoids: This class includes various compounds that have demonstrated cytotoxic properties against cancer cells.[1]

The table below summarizes the major phytochemicals found in this compound species.

| Compound Class | Specific Compound | Typically Found In |

| Bisindole Alkaloids | Vincristine, Vinblastine | Catharanthus roseus (Leaves)[1][8] |

| Monoterpene Alkaloids | Vincamine | This compound minor (Leaves)[5][9] |

| Vindoline, Catharanthine | Catharanthus roseus (Leaves)[10][12] | |

| Ajmalicine, Serpentine | Catharanthus roseus[8][10] | |

| Phenolic Compounds | Chlorogenic Acid, Rutin | This compound minor, this compound herbacea[5][7] |

| Flavonoids | Quercetin, Kaempferol | Catharanthus roseus[1] |

Extraction and Preliminary Screening

The initial step in phytochemical analysis is the efficient extraction of bioactive compounds from the plant matrix, followed by qualitative screening to identify the classes of compounds present.

General Extraction Workflow

The process begins with the preparation of the plant material and proceeds through solvent extraction and concentration to yield a crude extract ready for analysis.

Experimental Protocol: Solvent Extraction of this compound Alkaloids

This protocol is a generalized method based on common laboratory practices for extracting alkaloids from dried this compound leaves.[13][14]

-

Preparation: Take dried leaf material of Catharanthus roseus and grind it into a coarse powder.

-

Maceration: Weigh 50 g of the powdered material and place it in a large flask. Add 500 mL of a hot ethanol-water-acetic acid solution (9:1:1 v/v/v).[13] Allow the mixture to macerate for 24-48 hours with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Acidification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of a 2% hydrochloric acid solution.[13]

-

Purification: Adjust the pH of the acidic extract to 4.0 to precipitate non-alkaloidal components.[13] Filter the solution to remove the precipitate.

-

Basification & Extraction: Adjust the pH of the clear filtrate to 7.0 and extract it three times with an equal volume of benzene or another non-polar solvent like chloroform.[13][15]

-

Concentration: Combine the organic layers and evaporate the solvent to dryness under reduced pressure. The resulting residue is the crude alkaloid extract.

Protocol: Qualitative Phytochemical Screening

These standard chemical tests can be used to confirm the presence of various phytochemical classes in the crude extract.[16]

-

Test for Alkaloids (Dragendorff’s Test): Dissolve a small amount of extract in dilute HCl. Add a few drops of Dragendorff’s reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and then concentrated HCl dropwise. The appearance of a magenta or pink color indicates the presence of flavonoids.

-

Test for Terpenoids (Salkowski’s Test): Mix 2 mL of the extract with 2 mL of chloroform. Add 3 mL of concentrated H₂SO₄ carefully to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.

-

Test for Tannins (Ferric Chloride Test): To a small quantity of the extract, add a few drops of 5% ferric chloride solution. A dark green or bluish-black color indicates the presence of tannins.

Quantitative Analytical Techniques

For the precise identification and quantification of specific phytochemicals, chromatographic techniques are essential. HPLC and HPTLC are the most widely used methods for the analysis of non-volatile this compound alkaloids.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for separating and quantifying individual alkaloids.[17] Reverse-phase chromatography using a C18 column is the most common approach.[10]

This protocol is adapted from validated methods for the simultaneous determination of key this compound alkaloids.[10][12][18]

-

Standard Preparation: Prepare individual stock solutions of vincristine, vinblastine, vindoline, and catharanthine at a concentration of 1 mg/mL in HPLC-grade methanol.[10] Create a series of working standards by serial dilution.

-

Sample Preparation: Dissolve a precisely weighed amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[12]

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of acetonitrile (ACN) and a phosphate buffer (e.g., 0.025 M, pH 7.25) in a ratio of approximately 53:47 (v/v).[18] Some methods use a gradient elution.[9]

-

Detection Wavelength: 220 nm, 269 nm, or 297 nm, depending on the target analytes.[10][12][18]

-

Injection Volume: 10-20 µL.[18]

-

-

Analysis: Identify the alkaloids in the sample chromatogram by comparing their retention times with those of the standards. Quantify the compounds by constructing a calibration curve from the peak areas of the standards.

The following table summarizes typical retention times for major this compound alkaloids using RP-HPLC.

| Alkaloid | Mobile Phase | Detection λ | Retention Time (min) | Reference |

| Vindoline | Gradient elution | 297 nm | ~10.28 | [10] |

| Vincristine | ACN / Phosphate Buffer (53:47) | 256 nm | ~13.2 | [12][18] |

| Catharanthine | Gradient elution | 297 nm | ~13.96 | [10] |

| Vinblastine | ACN / Phosphate Buffer (53:47) | 269 nm | ~20.2 | [12][18] |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatography technique that allows for the rapid, simultaneous analysis of multiple samples. It is particularly useful for screening and quantification in quality control settings.[19][20]

This protocol is based on validated methods for the simultaneous quantification of vincristine and vinblastine.[20][21]

-

Standard and Sample Preparation: Prepare standard solutions of vincristine and vinblastine in methanol (e.g., 100 µg/mL). Prepare the sample extract solution at a concentration of 10 mg/mL in methanol.

-

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Application: Apply 5-10 µL of standard and sample solutions as bands using an automated TLC sampler.

-

Mobile Phase: Toluene-methanol-diethylamine (8.75:0.75:0.5 v/v/v).[20][21]

-

Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

-

Densitometric Scanning: After drying the plate, scan it using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 225 nm for vinblastine, 307 nm for vincristine).[20]

-

-

Analysis: Identify the compounds by comparing the Rf values of the spots in the sample tracks with those of the standards. Quantification is achieved by comparing the peak areas.

| Alkaloid | Mobile Phase | Detection λ | Rf Value | Reference |

| Vincristine | Toluene-Methanol-Diethylamine (8.75:0.75:0.5) | 250 nm | ~0.80 (Leaves) | [21] |

| Vinblastine | Toluene-Methanol-Diethylamine (8.75:0.75:0.5) | 225 nm | - | [20] |

| Vincamine | Chloroform-Acetone-Formic Acid (5:1:0.5) | 222 nm | ~0.33 | [22] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. In this compound analysis, it is effective for identifying primary metabolites (sugars, amino acids, organic acids) and certain alkaloid precursors, providing a broader metabolic profile of the plant.[11][23]

-

Derivatization: As many metabolites are non-volatile, a derivatization step (e.g., silylation) is often required to make them suitable for GC analysis.

-

Injection: The derivatized sample is injected into the GC, where it is vaporized.

-

Separation: Compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column.

-

Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparison with spectral libraries.

Mechanism of Action and Signaling Pathways

The primary therapeutic application of this compound alkaloids like vincristine and vinblastine is in cancer chemotherapy. Their mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division.[6][24]

This compound alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the assembly of tubulin into functional microtubules.[2][24] The lack of proper microtubule formation prevents the construction of the mitotic spindle, a structure essential for separating chromosomes during mitosis. This disruption arrests the cell cycle in the metaphase, ultimately triggering programmed cell death (apoptosis).[24][25]

Conclusion

The phytochemical analysis of this compound extracts is a multi-step process that relies on robust extraction techniques and sophisticated analytical instrumentation. HPLC and HPTLC are the cornerstone methods for the separation and quantification of the therapeutically important this compound alkaloids, providing the accuracy and sensitivity required for pharmaceutical quality control and drug development research. Complementary techniques like GC-MS and qualitative screening provide a more complete chemical profile of the extracts. A thorough understanding of these methods is critical for harnessing the full therapeutic potential of these medicinally vital plants.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. cellnatsci.com [cellnatsci.com]

- 3. A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound (Catharanthus roseus) containing phytochemicals and pharmacological profile | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. cellnatsci.com [cellnatsci.com]

- 7. The Phytochemical Analysis of this compound L. Species Leaf Extracts Is Correlated with the Antioxidant, Antibacterial, and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. phcog.com [phcog.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. [PDF] Preliminary phytochemical screening of this compound roseus leaves | Semantic Scholar [semanticscholar.org]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. Rapid quantification and classification of five this compound alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00325C [pubs.rsc.org]

- 19. Identification and quantitation of antineoplastic compounds in chemotherapeutic infusion bags by use of HPTLC: application to the this compound-alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. itmedicalteam.pl [itmedicalteam.pl]

- 21. Validated high performance thin layer chromatographic analysis of leaves and flower extracts of Catharanthus roseus - Indian J Pharm Pharmacol [ijpp.org.in]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. notulaebotanicae.ro [notulaebotanicae.ro]

- 24. Chemotherapy - Wikipedia [en.wikipedia.org]

- 25. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

An In-depth Technical Guide to the Biosynthesis of Secondary Metabolites in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus, the medicinal plant renowned for producing the anticancer agents vinblastine and vincristine. This document delves into the core biosynthetic pathway, its intricate regulation, quantitative data on key metabolic steps, and detailed experimental protocols relevant to the field.

The Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway

The biosynthesis of TIAs is a complex process, drawing precursors from two primary metabolic routes: the shikimate pathway, which provides the indole moiety in the form of tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpene component, secologanin.[1] The convergence of these two pathways leads to the formation of the central precursor, strictosidine, from which a vast array of over 130 different TIAs are derived.[1][2]

The overall pathway can be broadly divided into several key stages:

-

Upstream Pathways: The synthesis of tryptamine from chorismate via the shikimate pathway and the formation of secologanin from geranyl pyrophosphate (GPP) through the MEP and seco-iridoid pathways.[1][2]

-

Formation of Strictosidine: The condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR).[2]

-

Downstream Biosynthesis: A series of complex enzymatic reactions that modify the strictosidine backbone to produce the diverse array of monomeric TIAs, including tabersonine, catharanthine, and vindoline.

-

Dimerization: The coupling of catharanthine and vindoline to form the medicinally important bisindole alkaloids, vinblastine and vincristine.[1]

References

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

The Vanguard of Vinca Alkaloids: A Technical Guide to the Synthesis and Characterization of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The enduring legacy of Vinca alkaloids as a cornerstone of cancer chemotherapy is being reimagined through the synthesis of novel derivatives. These next-generation compounds aim to enhance efficacy, broaden the therapeutic window, and overcome mechanisms of resistance that have challenged their clinical utility. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic underpinnings of these promising new agents, offering a vital resource for those at the forefront of oncology drug discovery and development.

Introduction: The Imperative for Innovation

This compound alkaloids, naturally derived from the Madagascar periwinkle (Catharanthus roseus), exert their potent anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] This mechanism, primarily targeting tubulin polymerization, leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] However, the therapeutic application of classical this compound alkaloids such as vincristine and vinblastine is often hampered by issues of neurotoxicity and the emergence of drug resistance.

The development of semi-synthetic derivatives like vinorelbine and the third-generation agent vinflunine marked significant progress in improving the therapeutic index.[1] Current research is focused on more sophisticated modifications of the core catharanthine and vindoline structures to yield novel derivatives with superior pharmacological profiles. This guide delves into the synthetic strategies and characterization methodologies that are paving the way for this new era of this compound alkaloid-based therapeutics.

Synthesis of Novel this compound Alkaloid Derivatives: A Case Study of 4-Desacetylvinblastine

The synthesis of novel this compound alkaloid derivatives often involves complex, multi-step procedures. As a representative example, the total synthesis of (+)-4-desacetylvinblastine, a key biosynthetic precursor and a potent derivative in its own right, showcases a powerful strategy for creating modified this compound alkaloids.[3]

Experimental Protocol: Total Synthesis of (+)-4-Desacetylvinblastine

This protocol is based on the synthetic strategy developed by Boger and colleagues, which utilizes a direct coupling of catharanthine and vindoline moieties.[3]

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Glycine buffer

-

Air (as an oxidant)

-

Standard organic solvents (e.g., methanol, dichloromethane)

-

Reagents for purification (e.g., silica gel for chromatography)

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, a solution of catharanthine and vindoline is prepared in an aqueous acidic medium, typically 0.1 N HCl-glycine buffer.

-

Fe(III)-Promoted Coupling: To the solution from Step 1, a solution of iron(III) chloride (FeCl₃) is added. This initiates the coupling reaction, which is believed to proceed through the generation of a catharanthine radical cation. This intermediate undergoes oxidative fragmentation and subsequent diastereoselective coupling with vindoline.

-

In Situ Oxidation and Reduction: Following the coupling reaction, the reaction mixture is added to a solution containing iron(III) chloride (FeCl₃) and sodium borohydride (NaBH₄) under an air atmosphere. This step facilitates the oxidation of the C15'–C20' double bond and the reduction of the intermediate iminium ion.

-

Quenching and Extraction: The reaction is quenched, and the crude product is extracted using an appropriate organic solvent, such as dichloromethane.

-

Purification: The crude product is purified using standard chromatographic techniques, such as silica gel column chromatography, to yield (+)-4-desacetylvinblastine.

This synthetic approach not only provides access to 4-desacetylvinblastine but also serves as a versatile platform for the synthesis of other novel analogues by employing modified catharanthine or vindoline precursors.[3]

Characterization of Novel this compound Alkaloid Derivatives

A thorough characterization of newly synthesized this compound alkaloid derivatives is crucial to determine their potential as therapeutic agents. This involves a battery of in vitro assays to assess their biological activity and mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of novel compounds on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The novel this compound alkaloid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of novel compounds on the polymerization of tubulin, the primary molecular target of this compound alkaloids. A fluorescence-based assay is a common and sensitive method.

Experimental Protocol:

-

Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., containing GTP and a fluorescent reporter like DAPI). The novel this compound alkaloid derivatives are prepared at various concentrations. A known tubulin polymerization inhibitor (e.g., vinblastine) and a stabilizer (e.g., paclitaxel) are used as controls.

-

Assay Setup: The assay is performed in a 96-well plate format. The tubulin solution is added to wells containing the test compounds or controls.

-

Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a temperature-controlled fluorometer. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence kinetic curves. The inhibitory effect of the novel derivatives is quantified by comparing the polymerization profiles to the control.

Quantitative Data on Novel this compound Alkaloid Derivatives

The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of several recently developed this compound alkaloid derivatives against various cancer cell lines.

| Derivative | Cell Line | IC₅₀ (nM) | Reference |

| 10'-Fluorovincristine | L1210 | 0.8 | [4] |

| HCT116 | 1.5 | [4] | |

| 10'-Fluorovinblastine | L1210 | 0.7 | [4] |

| HCT116 | 0.8 | [4] | |

| 4-Desacetylvinblastine | L1210 | 5.8 | [4] |

| HCT116 | 5.8 | [4] | |

| KAR-2 (Spiro-oxazolidinedione derivative of vinblastine) | Neuroblastoma | 310 | [4] |

| KAR-3 (Spiro-oxazolidinedione derivative of vincristine) | Neuroblastoma | 310 | [4] |

Signaling Pathways in this compound Alkaloid-Induced Apoptosis

The cytotoxic effects of this compound alkaloids culminate in the induction of apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in this process.

The JNK Signaling Pathway

This compound alkaloids can induce the production of reactive oxygen species (ROS), which act as upstream activators of the JNK pathway.[1][2] This leads to a signaling cascade that ultimately results in the downregulation of anti-apoptotic proteins, such as Mcl-1, and the activation of pro-apoptotic effectors.[1][2]

Experimental Workflow for Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of novel this compound alkaloid derivatives.

Conclusion

The synthesis and characterization of novel this compound alkaloid derivatives represent a highly active and promising area of cancer research. By leveraging advanced synthetic methodologies and robust characterization assays, scientists are poised to develop a new generation of microtubule-targeting agents with enhanced therapeutic profiles. The detailed protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this critical field of oncology drug discovery. The continued exploration of structure-activity relationships and the elucidation of downstream signaling pathways will undoubtedly fuel the development of more effective and less toxic treatments for a wide range of malignancies.

References

- 1. This compound alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a pro-drug of vinblastine targeted at treatment of prostate cancer with enhanced efficacy and reduced systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Screening of New Vinca Alkaloids for Anticancer Activity: A Technical Guide

Introduction

Vinca alkaloids, derived from the Madagascar periwinkle plant (Catharanthus roseus), are a cornerstone class of chemotherapeutic agents used in the treatment of various cancers, including lymphomas, leukemias, and solid tumors like breast and lung cancer.[1][2][3] Their primary mechanism of action involves the disruption of microtubule dynamics by binding to tubulin, which leads to mitotic arrest and subsequent apoptotic cell death.[1][4][5][6] The clinically approved this compound alkaloids include the natural compounds vincristine and vinblastine, and the semi-synthetic derivatives vinorelbine and vindesine.[1][4]

The development of new this compound alkaloid analogs is driven by the need to overcome challenges associated with existing agents, such as acquired drug resistance and dose-limiting neurotoxicity.[7] This guide provides a comprehensive overview of the pharmacological screening cascade for identifying and characterizing novel this compound alkaloids with improved therapeutic profiles. It details essential in vitro and in vivo experimental protocols, presents data in a structured format, and visualizes key pathways and workflows for researchers and drug development professionals.

Section 1: In Vitro Screening Cascade

The initial screening of new this compound alkaloids involves a series of in vitro assays designed to assess their cytotoxicity, mechanism of action, and effects on key cellular processes.

Primary Screening: Cytotoxicity Assays

The first step is to determine the concentration-dependent cytotoxic effects of the novel compounds across a panel of human cancer cell lines. This provides a preliminary assessment of their potency and cancer cell-type specificity.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below is representative of a primary screening output for a hypothetical new this compound alkaloid (NVA-1) compared to established drugs.

Table 1: In Vitro Cytotoxicity of a New this compound Alkaloid (NVA-1)

| Compound | Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|---|

| NVA-1 | MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 21.5 | |

| K562 | Leukemia | 8.9 | |

| HCT116 | Colon Cancer | 18.3 | |

| Vinblastine | MCF-7 | Breast Cancer | 10.8 |

| A549 | Lung Cancer | 16.4 | |

| K562 | Leukemia | 5.1 | |

| HCT116 | Colon Cancer | 12.7 | |

| Vincristine | MCF-7 | Breast Cancer | 12.5 |

| A549 | Lung Cancer | 19.1 | |

| K562 | Leukemia | 4.6 |

| | HCT116 | Colon Cancer | 14.9 |

Experimental Protocols

A common method for determining cytotoxicity is the MTT assay, which measures the metabolic activity of cells.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the new this compound alkaloids and control drugs (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action Assays

Following confirmation of cytotoxic activity, assays are performed to verify that the new compounds operate through the expected mechanism for this compound alkaloids.

This compound alkaloids are known to cause an arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.[8][9] This is a hallmark of their activity and can be quantified using flow cytometry.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells (e.g., 1x10^6 cells) in a 6-well plate and treat with the new this compound alkaloid at its IC50 concentration for 24 hours.

-

Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12]

Prolonged mitotic arrest induced by this compound alkaloids typically leads to apoptosis (programmed cell death).[13][14] The induction of apoptosis is a critical indicator of anticancer efficacy.

Signaling Pathway: this compound Alkaloid-Induced Apoptosis

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The this compound Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new this compound alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of this compound alkaloid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Vinca minor for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Traditional European Medicine to Modern Neuroscience

Vinca minor, commonly known as the lesser periwinkle, is a perennial evergreen shrub native to Europe and parts of Asia. For centuries, it has been a staple in European folk medicine, traditionally employed to address a range of ailments. Among its most notable historical applications is its use for neurological complaints. Traditional herbalists have utilized this compound minor for conditions such as memory loss, headaches, and vertigo. These ethnobotanical uses have paved the way for modern scientific investigation into the plant's neuropharmacological properties.

Scientific inquiry has identified a rich array of over 50 alkaloids in this compound minor, with the indole alkaloid vincamine being of primary interest for its effects on the central nervous system. Much of the contemporary research has also focused on vinpocetine , a semi-synthetic derivative of vincamine, which has been the subject of numerous preclinical and clinical studies for its potential in treating cerebrovascular and cognitive disorders. This technical guide provides an in-depth exploration of the ethnobotanical background, key bioactive compounds, mechanisms of action, and experimental protocols relevant to the investigation of this compound minor and its constituents for the management of neurological disorders.

Active Constituents and Ethnobotanical Applications

The primary active constituents of this compound minor responsible for its neurological effects are the indole alkaloids. While numerous alkaloids have been isolated, vincamine is the most studied in its natural form.

| Neurological Condition | Traditional Use of this compound minor | Key Active Constituent(s) |

| Cognitive Decline & Memory Loss | Employed to enhance memory and address age-related cognitive impairment. | Vincamine, Vinpocetine (semi-synthetic) |

| Cerebrovascular Insufficiency | Used to improve blood flow to the brain, alleviating symptoms like dizziness and vertigo. | Vincamine, Vinpocetine |

| Headaches | Traditionally used to relieve certain types of headaches, possibly linked to its vascular effects. | Vincamine |

| Post-Stroke Recovery | Utilized in some traditional practices to support recovery after a stroke. | Vinpocetine |

Mechanisms of Action and Signaling Pathways

The neurological effects of this compound minor's alkaloids, particularly vincamine and vinpocetine, are multi-faceted. They involve modulation of cerebral blood flow, neuroprotection, and anti-inflammatory pathways.

Enhancement of Cerebral Blood Flow

One of the most well-documented effects of vincamine and vinpocetine is the enhancement of cerebral blood flow. This is primarily achieved through the inhibition of phosphodiesterase type 1 (PDE1).

Neuroprotection

Vincamine and vinpocetine exhibit neuroprotective properties through the modulation of ion channels and by exerting antioxidant effects. A key mechanism is the inhibition of voltage-gated sodium channels, which can prevent excitotoxicity.

Anti-inflammatory Effects

Vinpocetine has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on this compound minor constituents.

Table 4.1: Preclinical Data

| Compound | Model | Endpoint | Result |

| Vincamine | Rat model of cerebral ischemia | Cerebral Blood Flow | Significant increase in regional cerebral blood flow in ischemic areas. |

| Vinpocetine | Rat model of cognitive impairment (scopolamine-induced) | Morris Water Maze | Significant decrease in escape latency, indicating improved spatial learning. |

| Vinpocetine | In vitro neuronal cell culture (glutamate-induced excitotoxicity) | Cell Viability | Dose-dependent increase in neuronal cell viability, demonstrating neuroprotection. |

Table 4.2: Clinical Data (Vinpocetine)

| Study Population | Dosage | Duration | Key Outcomes |

| Patients with mild to moderate dementia | 30-60 mg/day | 16 weeks | Statistically significant improvement in cognitive scores (CGI and SKT) compared to placebo.[1] |

| Patients with chronic cerebral hypoperfusion | 30 mg/day | 18 months | Significant improvement in psychometric test scores (MMSE, ADAS-Cog) and overall disease status.[2] |

| Post-stroke patients | 10-20 mg/day | 3 months | Improved cognitive function and cerebral blood flow. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound minor and its alkaloids.

Protocol for Alkaloid Extraction and Isolation

This protocol describes a general method for the extraction and isolation of vincamine from this compound minor leaves.

Materials:

-

Dried and powdered this compound minor leaves

-

Methanol

-

Hydrochloric acid (2M)

-

Ammonium hydroxide (25%)

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for elution (chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for 8-12 hours.

-

Acid-Base Partitioning: The methanolic extract is evaporated to dryness, and the residue is dissolved in 2M HCl. The acidic solution is then washed with chloroform to remove non-alkaloidal impurities. The aqueous layer is made alkaline (pH 9-10) with ammonium hydroxide.

-

Alkaloid Extraction: The alkaline solution is repeatedly extracted with chloroform. The chloroform layers are combined.

-

Crude Extract Preparation: The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the crude alkaloid extract.

-

Isolation by Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Fraction Analysis: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (vincamine) are pooled.

-

Purification: The pooled fractions are further purified by recrystallization to obtain pure vincamine.

Protocol for In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

-

A circular tank (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform submerged 1-2 cm below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acclimatization: Animals are handled for several days before the experiment and allowed to swim freely in the maze for 60 seconds without the platform on the day before training.

-

Training Phase (4-5 days):

-

Each animal undergoes 4 trials per day.

-

For each trial, the animal is placed in the water at one of four starting positions.

-

The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

If the animal does not find the platform within 60-90 seconds, it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds.

-

-

Probe Trial (Day after last training day):

-

The escape platform is removed from the tank.

-

The animal is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

Data Analysis: Escape latency during training and time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Protocol for In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of this compound minor extracts or isolated compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium and B27 supplement

-

Glutamate

-

This compound minor extract or isolated compound (e.g., vincamine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Primary cortical neurons are seeded in 96-well plates and cultured for 7-10 days.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the this compound minor extract or compound. The cells are pre-incubated for 1-2 hours.

-

Induction of Excitotoxicity: Glutamate is added to the wells (except for the control group) to a final concentration known to induce neuronal death (e.g., 50-100 µM).

-

Incubation: The cells are incubated for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

MTT reagent is added to each well and incubated for 2-4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage of the control group, and the neuroprotective effect of the extract/compound is determined.

Conclusion and Future Directions

The ethnobotanical history of this compound minor has provided a valuable starting point for the scientific investigation of its neurological properties. The active alkaloids, particularly vincamine and its derivative vinpocetine, have demonstrated significant potential in preclinical and clinical studies for their ability to enhance cerebral blood flow, provide neuroprotection, and exert anti-inflammatory effects. The methodologies outlined in this guide provide a framework for the continued investigation of this compound minor and its constituents.

Future research should focus on:

-

Standardization of this compound minor extracts: To ensure reproducibility of research findings, standardized extracts with known concentrations of key alkaloids are necessary.

-

Elucidation of synergistic effects: Investigating whether the combination of alkaloids in the whole plant extract produces synergistic effects compared to isolated compounds.

-

Large-scale clinical trials: Rigorous, large-scale, and long-term clinical trials are needed to definitively establish the efficacy and safety of this compound minor extracts and vincamine for the treatment of neurological disorders.

-

Exploration of other neurological applications: Investigating the potential of this compound minor constituents for other neurological conditions, such as traumatic brain injury and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

By integrating traditional knowledge with modern scientific methodologies, the full therapeutic potential of this compound minor for neurological disorders can be explored and potentially harnessed for the development of novel and effective treatments.

References

The Structural Basis of Tubulin-Vincristine Complex Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical principles governing the interaction between the anticancer drug vincristine and its molecular target, tubulin. By delving into the quantitative binding data, detailed experimental methodologies, and the molecular mechanisms of action, this document aims to equip researchers with the foundational knowledge to further explore tubulin-targeting therapeutics.

Introduction: The Vinca Alkaloids and Their Target

This compound alkaloids, originally derived from the Madagascar periwinkle (Catharanthus roseus), are a class of potent anti-mitotic agents widely used in cancer chemotherapy.[1] Vincristine, a prominent member of this family, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] Microtubules are polymers composed of α- and β-tubulin heterodimers.[2] Vincristine binds to β-tubulin, interfering with the assembly of these dimers into functional microtubules.[3] This disruption leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cancer cells.[4]

Quantitative Analysis of Tubulin-Vincristine Interaction

The binding of vincristine to tubulin is a complex process that involves both direct binding to the tubulin dimer and the subsequent induction of tubulin self-association into spiral aggregates.[5] The affinity of this interaction has been characterized by various biophysical techniques, providing key quantitative insights into the drug's mechanism.

Table 1: Binding Affinity of this compound Alkaloids to Tubulin

| This compound Alkaloid | Binding Constant (K) | Method | Reference |

| Vincristine | 3.5 x 10⁴ M⁻¹ | Fluorescence Spectroscopy | [6] |

| Vinblastine | 0.54 µM (Kᴅ) | Photoaffinity Labeling | [7] |

| Vinorelbine | Lower overall affinity than Vincristine | Sedimentation Velocity | [5] |

Table 2: Thermodynamic Parameters for Vincristine-Induced Tubulin Self-Association

| Parameter | Value | Method | Reference |

| Intrinsic Association Constant for Dimerization (K₂) | 3.8 x 10⁵ M⁻¹ | Sedimentation Velocity | [6] |

| Overall Affinity (K₁K₂) | Higher than Vinblastine and Vinorelbine | Sedimentation Velocity | [5] |

Note: K₁ represents the affinity of the drug for tubulin heterodimers, while K₂ represents the affinity of liganded heterodimers for the growing spiral polymer.[5]

Molecular Mechanism of Action

Vincristine binds to a specific site on the β-tubulin subunit, at the interface between two tubulin heterodimers in a protofilament-like arrangement.[8][9] This binding site is often referred to as the "this compound domain". The binding of vincristine introduces a "wedge" at this interface, preventing the curved tubulin protofilament from adopting the straight conformation necessary for microtubule assembly.[4] Instead, it promotes the formation of aberrant spiral aggregates.[5]

Experimental Protocols

The study of the tubulin-vincristine complex relies on a variety of biochemical and biophysical techniques. Below are detailed protocols for key experiments.

Purification of Tubulin from Bovine Brain

This protocol describes a common method for obtaining polymerization-competent tubulin.

Materials:

-

Fresh bovine brains

-

Depolymerization Buffer (DB): 0.1 M MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂, 0.1 mM GTP

-

Polymerization Buffer (PB): DB with 4 M glycerol and 1 mM ATP

-

High-speed centrifuge and rotor

-

Homogenizer

Procedure:

-

Homogenization: Homogenize fresh bovine brain tissue in cold DB.

-

Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.

-

First Polymerization Cycle: Add glycerol and ATP to the supernatant to induce microtubule polymerization at 37°C.

-

Pelleting Microtubules: Pellet the polymerized microtubules by centrifugation.

-

Depolymerization: Resuspend the microtubule pellet in cold DB to induce depolymerization.

-

Second Polymerization Cycle: Repeat steps 3 and 4 to further purify the tubulin.

-

Final Product: After the final depolymerization step, the supernatant contains purified, active tubulin. Aliquot and store at -80°C.

Tubulin Polymerization Assay

This assay measures the effect of vincristine on the rate and extent of microtubule assembly.[10]

Materials:

-

Purified tubulin

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 15% glycerol, pH 6.9)[11]

-

Vincristine stock solution

-

Spectrofluorometer or spectrophotometer with temperature control

-

96-well plates or quartz cuvettes

Procedure:

-

Preparation: Prepare a solution of tubulin in G-PEM buffer on ice.

-

Reaction Setup: In a 96-well plate or cuvette, add the desired concentration of vincristine or a vehicle control.

-

Initiation of Polymerization: Add the cold tubulin solution to the wells/cuvette and immediately place the plate/cuvette in the spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) over time.[10][12] Polymerization is observed as an increase in signal.

-

Analysis: Analyze the polymerization curves to determine the effect of vincristine on the nucleation, elongation, and steady-state phases of microtubule assembly.

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique to study the hydrodynamic properties of macromolecules and their interactions, including the self-association of tubulin induced by vincristine.[13]

Materials:

-

Purified tubulin

-

Vincristine

-

Appropriate buffer (e.g., PG buffer: 0.01 M NaPi, 10⁻⁴ M GTP, pH 7.0)[6]

-

Analytical ultracentrifuge with absorbance or interference optics

Procedure:

-

Sample Preparation: Prepare a series of samples containing a fixed concentration of tubulin and varying concentrations of vincristine in the chosen buffer.

-

Centrifugation: Load the samples into the AUC cells and centrifuge at a specific speed and temperature.

-

Data Collection: Collect sedimentation velocity data by monitoring the movement of the sedimenting boundary over time.

-

Data Analysis: Analyze the data to determine the sedimentation coefficient distribution. The weight-average sedimentation coefficient can then be plotted against the vincristine concentration to determine the binding and self-association constants.[6][13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interaction between vincristine and tubulin.

Logical Relationships in Vincristine's Cellular Effects

The interaction of vincristine with tubulin initiates a cascade of events within the cell, culminating in apoptosis. The following diagram illustrates these logical relationships.

Conclusion

The formation of the tubulin-vincristine complex is a critical event that underlies the therapeutic efficacy of this important anticancer drug. A thorough understanding of the structural biology of this interaction, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design of novel tubulin-targeting agents with improved efficacy and reduced toxicity. This guide provides a foundational framework for researchers to build upon in their pursuit of innovative cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemotherapy - Wikipedia [en.wikipedia.org]

- 3. Mechanism of interaction of this compound alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vincristine-induced self-association of calf brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. farmamol.web.uah.es [farmamol.web.uah.es]

- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytoskeleton.com [cytoskeleton.com]

- 11. 3.8. Tubulin Polymerization Assay [bio-protocol.org]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Analysis of tubulin oligomers by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Vinblastine and Vincristine: A Technical Guide

This in-depth technical guide provides a historical perspective on the seminal discovery of the vinca alkaloids, vinblastine and vincristine. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key experiments, methodologies, and quantitative data from the foundational research that brought these pivotal anti-cancer agents from a folkloric plant to the forefront of chemotherapy.

Introduction: From Traditional Remedy to Serendipitous Discovery

The story of vinblastine and vincristine begins with the Madagascar periwinkle, Catharanthus roseus (formerly this compound rosea).[1][2] Traditionally used in various cultures for conditions ranging from diabetes to infections, this unassuming plant held the key to a new class of chemotherapeutic agents. The discovery of its potent anti-cancer properties was not the result of a targeted search for oncologic drugs but a serendipitous finding during an investigation into its reputed anti-diabetic effects.[1]

In the 1950s, two independent research groups, one led by Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario, and another at the pharmaceutical company Eli Lilly and Company, headed by Dr. Gordon H. Svoboda, were investigating extracts of C. roseus. Their initial goal was to validate its folkloric use as an oral hypoglycemic agent. However, both teams observed a consistent and unexpected outcome in their animal models: a dramatic decrease in white blood cell counts, a hallmark of bone marrow suppression.[1] This observation, particularly the profound granulocytopenia, pivoted the research away from diabetes and towards the investigation of the plant's potential as an anti-leukemic agent.

This guide will delve into the historical methodologies that led to the isolation and characterization of vinblastine and vincristine, the quantitative results of early preclinical and clinical studies, and the elucidation of their groundbreaking mechanism of action.

Early Experimental Protocols

The initial challenge for researchers was to isolate the active compounds from the complex mixture of over 70 alkaloids present in C. roseus. The early experimental protocols relied on classical phytochemical techniques of extraction, solvent partitioning, and chromatography.

Extraction and Isolation of Vinblastine and Vincristine

The foundational work by Noble, Beer, and Svoboda's team at Eli Lilly established the methods for extracting and purifying the this compound alkaloids. While specific details varied slightly between the groups, the general workflow was as follows:

Protocol: Isolation of Vinblastine and Vincristine (Circa 1959-1961)

-

Extraction: Dried C. roseus leaves were subjected to extraction with an acidified aqueous solution or an alcohol-based solvent. A common method involved the use of an acidic solution to protonate the alkaloids, rendering them water-soluble.

-

Alkaloid Precipitation and Partitioning: The pH of the acidic extract was then carefully adjusted. By raising the pH, the alkaloids were converted back to their free base form, which are less soluble in water and could be partitioned into an organic solvent like chloroform or benzene.

-

Chromatographic Separation: The resulting crude alkaloid mixture was then subjected to column chromatography. The early researchers utilized alumina (aluminum oxide) as the stationary phase. The separation was achieved by eluting the column with a gradient of non-polar to more polar organic solvents.

-

Elution of Vinblastine: Vinblastine, being less polar, would elute from the column with less polar solvent mixtures.

-

Elution of Vincristine: Vincristine, with its additional polar formyl group, required more polar solvent mixtures for elution.

-

-

Crystallization and Purification: The fractions containing the desired alkaloids were then further purified by recrystallization to yield the pure crystalline compounds.

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative data from the early research on vinblastine and vincristine, providing a snapshot of the yields, preclinical efficacy, and initial clinical outcomes that established their importance in oncology.

Extraction Yields

The yields of vinblastine and vincristine from C. roseus are notoriously low, a fact that was immediately apparent to the first researchers and posed a significant challenge for production.

| Alkaloid | Plant Part | Reported Yield (circa 1960s) | Reference |

| Vinblastine | Dried Leaves | ~0.0003% of dry weight | [3] |

| Vincristine | Dried Leaves | ~0.00003% of dry weight | [3] |

Table 1: Early Reported Yields of this compound Alkaloids from Catharanthus roseus

Preclinical In Vitro Cytotoxicity

The potent cytotoxic effects of vinblastine and vincristine were quickly established in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Drug | IC50 (Concentration) | Exposure Time | Reference |

| P-1534 Leukemia (murine) | Vinblastine | Not explicitly reported as IC50, but effective in prolonging survival at low doses | In vivo | [4] |

| P-1534 Leukemia (murine) | Vincristine | Not explicitly reported as IC50, but effective in prolonging survival at low doses | In vivo | |

| L1210 Leukemia (murine) | Vinblastine | Prolonged survival in mice | In vivo | [4] |

| Ehrlich Ascites Tumor | Vinblastine | Prolonged survival in mice | In vivo | [4] |

Table 2: Early Preclinical Efficacy of Vinblastine

Note: Early preclinical studies often reported efficacy in terms of increased survival time in animal models rather than specific IC50 values from in vitro assays, which became more common later.

Early Clinical Trial Data

The promising preclinical results led to the rapid initiation of clinical trials in the early 1960s. These early studies provided the first evidence of the clinical utility of vinblastine and vincristine in treating human cancers.

Vinblastine in Hodgkin's Disease and Other Malignancies

| Study (Year) | Diagnosis | Number of Patients | Dosage and Administration | Response Rate (Complete + Partial Remission) | Key Toxicities Reported |

| Hodes et al. (1963) | Hodgkin's Disease, Lymphosarcoma, etc. | 24 | IV, various schedules | Not explicitly tabulated, but noted "gratifying" responses in Hodgkin's disease | Leukopenia, neurotoxicity |

| Carbone et al. (1963) | Hodgkin's Disease, Lymphoma | 39 | IV, 0.1-0.2 mg/kg weekly | 69% in Hodgkin's Disease | Leukopenia, neurotoxicity, alopecia |

Table 3: Summary of Early Clinical Trial Data for Vinblastine [5][6]

Vincristine in Childhood Acute Leukemia

| Study (Year) | Diagnosis | Number of Patients | Dosage and Administration | Complete Remission Rate | Key Toxicities Reported |

| Karon et al. (1962) | Acute Leukemia (12/13 ALL) | 13 | IV, various schedules | 54% | Neurotoxicity, constipation, alopecia |

| Hardisty et al. (1969) | Acute Lymphoblastic Leukemia (ALL) | 22 (first treatment) | IV, with prednisone | 100% | Alopecia, gastrointestinal and neuromuscular toxicity |

Table 4: Summary of Early Clinical Trial Data for Vincristine in Childhood Leukemia [7][8]

Mechanism of Action: Disruption of Microtubule Dynamics

The discovery of vinblastine and vincristine not only provided new cancer treatments but also a new molecular target for chemotherapy: tubulin and the microtubule cytoskeleton. Early biochemical studies revealed that the this compound alkaloids exert their cytotoxic effects by interfering with the assembly of microtubules.[1]

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, most critically for cell division where they form the mitotic spindle. The mitotic spindle is responsible for segregating chromosomes into the two daughter cells.

The this compound alkaloids bind to β-tubulin at a specific site, now known as the this compound-binding domain. This binding inhibits the polymerization of tubulin into microtubules. At higher concentrations, they can also cause the depolymerization of existing microtubules. This disruption of microtubule dynamics has a profound effect on dividing cells, leading to:

-

Mitotic Arrest: The inability to form a functional mitotic spindle causes cells to arrest in metaphase of mitosis.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This mechanism of action explains the potent anti-proliferative effects of vinblastine and vincristine, particularly in rapidly dividing cancer cells.

Visualizations of the Discovery and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and pathways discussed in this guide.

Serendipitous Discovery Workflow